![molecular formula C13H11N3 B15204915 3-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B15204915.png)
3-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system with a phenyl group attached to the pyrrole ring. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves the construction of the pyrrolopyridine core followed by the introduction of the phenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a 2-aminopyridine derivative, the cyclization can be achieved using reagents such as phosphorus oxychloride or polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
3-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways involved in tumor growth and metastasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.
1H-Pyrrolo[2,3-d]pyrimidines: These compounds have an additional nitrogen atom in the pyridine ring, leading to different chemical properties and biological activities.
Uniqueness
3-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine is unique due to its specific substitution pattern and the presence of the phenyl group, which can influence its binding affinity and selectivity towards various biological targets. This makes it a valuable scaffold for the development of new therapeutic agents .
Propriétés
Formule moléculaire |
C13H11N3 |
|---|---|
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C13H11N3/c14-11-6-7-15-13-12(11)10(8-16-13)9-4-2-1-3-5-9/h1-8H,(H3,14,15,16) |
Clé InChI |
SHAMWTDSIGXRGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CNC3=NC=CC(=C23)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



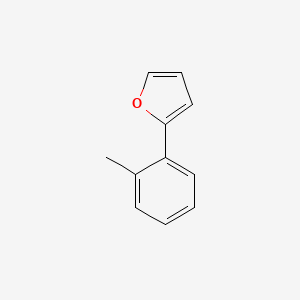

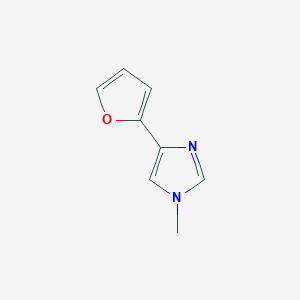
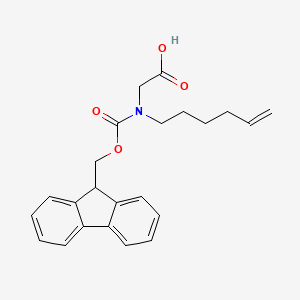

![5-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B15204866.png)

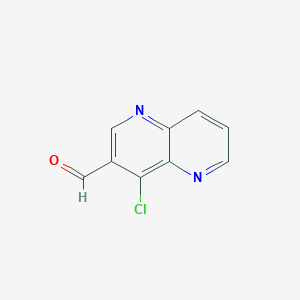
![(6-Bromo-7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B15204886.png)
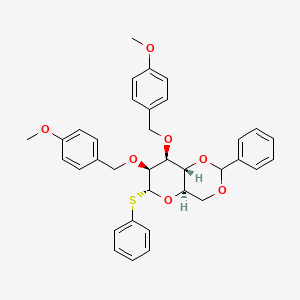
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15204892.png)
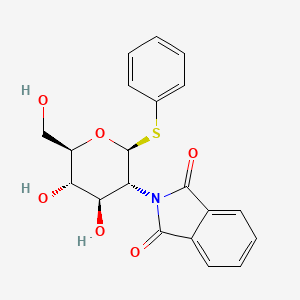
![1-methoxy-1H-pyrazolo[1,5-b]pyrazol-4-amine](/img/structure/B15204903.png)
